Fosbretabulin

Beschreibung

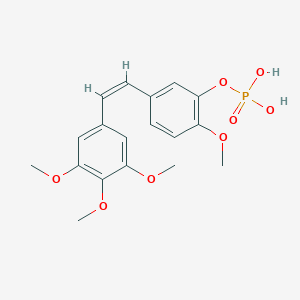

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOGQTQEKVLZIJ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028843 | |

| Record name | Fosbretabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222030-63-9 | |

| Record name | Combretastatin A4 phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222030-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosbretabulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222030639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosbretabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosbretabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSBRETABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5590ES2QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Fosbretabulin on Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin, also known as combretastatin (B1194345) A-4 phosphate (B84403) (CA4P), is a water-soluble prodrug of the natural stilbenoid phenol, combretastatin A4 (CA4).[1] Originally isolated from the bark of the African bush willow tree, Combretum caffrum, it is a potent and selective tumor vascular-disrupting agent (VDA).[2][3] The core mechanism of this compound involves a multi-faceted attack on the tumor vasculature. It begins with the direct destabilization of the endothelial cell cytoskeleton via tubulin binding, which then triggers the disruption of critical signaling pathways that maintain vascular integrity.[1][4] This cascade of events leads to a rapid and catastrophic collapse of the tumor's blood supply, resulting in extensive ischemic necrosis within the tumor core.[1][4]

Core Mechanism: Prodrug Activation and Microtubule Destabilization

Prodrug Dephosphorylation

Upon systemic administration, the phosphate group of this compound is rapidly cleaved by ubiquitous endogenous non-specific phosphatases. This enzymatic action converts the soluble prodrug into its highly active, lipophilic metabolite, combretastatin A4 (CA4).[1] This conversion is a critical step for its efficient uptake into target endothelial cells.[1]

Tubulin Binding and Polymerization Inhibition

The primary molecular target of CA4 is the tubulin protein, a fundamental component of the cellular cytoskeleton.[1] CA4 acts as a potent microtubule depolymerizing agent by binding with high affinity to the colchicine-binding site on β-tubulin.[1] This binding physically obstructs the assembly of tubulin dimers into microtubule polymers.[1] The resulting shift in the dynamic equilibrium of microtubules towards depolymerization leads to a net disassembly of the existing microtubule network within the endothelial cell.[1]

Cellular Consequences and Signaling Pathway Disruption

The disassembly of the microtubule network in endothelial cells triggers a cascade of events that ultimately compromises vascular function.

Cytoskeletal Collapse and Morphological Changes

Microtubule depolymerization induced by CA4 leads to a rapid and dramatic reorganization of the endothelial cell cytoskeleton.[5] This is characterized by the collapse of the microtubule network, which in turn causes the endothelial cells to retract and round up.[5][6] This change in cell shape is a key contributor to the disruption of the endothelial barrier.

Activation of the RhoA/ROCK Signaling Pathway

The disruption of microtubules leads to the activation of the Rho family of small GTPases, particularly RhoA.[7][8] Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK).[7][8][9] The RhoA/ROCK signaling pathway plays a crucial role in regulating actin-myosin contractility.[9][] Activation of this pathway by CA4 leads to the phosphorylation of myosin light chain (MLC), promoting the formation of actin stress fibers and increasing intracellular tension.[7] This increased contractility further contributes to the endothelial cell rounding and the formation of intercellular gaps.[7]

Disruption of VE-Cadherin-Mediated Adherens Junctions

Vascular endothelial (VE)-cadherin is a key component of adherens junctions, which are critical for maintaining the integrity of the endothelial barrier.[2][11] this compound treatment leads to the disruption of VE-cadherin-mediated cell-cell adhesion.[2][5][11] This is thought to occur through multiple mechanisms, including the internalization of VE-cadherin from the cell surface and the disruption of its connection to the actin cytoskeleton via β-catenin.[5][12] The destabilization of VE-cadherin junctions is a critical step in the increase in vascular permeability.[5][11]

digraph "Fosbretabulin_Signaling_Pathway" {

graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Node Definitions

this compound [label="this compound (CA4P)\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"];

Phosphatases [label="Endogenous\nPhosphatases", fillcolor="#F1F3F4", fontcolor="#202124"];

CA4 [label="Combretastatin A4 (CA4)\n(Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Tubulin [label="β-Tubulin\n(Colchicine Site)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Depolymerization [label="Microtubule\nDepolymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

RhoA [label="RhoA Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

ROCK [label="ROCK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Actin [label="Actin Stress Fiber\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Contraction [label="Cell Contraction\n& Rounding", fillcolor="#EA4335", fontcolor="#FFFFFF"];

VECadherin [label="VE-Cadherin Junction\nDisruption", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Permeability [label="Increased Vascular\nPermeability", fillcolor="#EA4335", fontcolor="#FFFFFF"];

VascularDisruption [label="Vascular Disruption\n& Tumor Necrosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges

this compound -> Phosphatases [label="Dephosphorylation"];

Phosphatases -> CA4;

CA4 -> Tubulin [label="Binds to"];

Tubulin -> Depolymerization [label="Inhibits Polymerization"];

Depolymerization -> RhoA [label="Triggers"];

Depolymerization -> Contraction;

RhoA -> ROCK [label="Activates"];

ROCK -> Actin [label="Promotes"];

Actin -> Contraction [label="Causes"];

Depolymerization -> VECadherin [label="Leads to"];

Contraction -> Permeability;

VECadherin -> Permeability;

Permeability -> VascularDisruption;

}

Workflow for a tubulin polymerization assay.

Immunofluorescence Staining for Cytoskeletal and Junctional Proteins

This protocol allows for the visualization of the microtubule network (α-tubulin), actin cytoskeleton (phalloidin), and adherens junctions (VE-cadherin) in treated endothelial cells.[1][13]

-

Reagents & Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).[1]

-

Glass coverslips in a 24-well plate.[1]

-

This compound solution.

-

Fixation Buffer: 4% formaldehyde (B43269) in PBS.[1][14]

-

-

Blocking Buffer: 1% BSA or 5% normal goat serum in PBS.[15]

-

Primary antibodies (e.g., anti-α-tubulin, anti-VE-cadherin).

-

Fluorescently-labeled secondary antibodies and/or fluorescent phalloidin (B8060827) conjugates.[1]

-

DAPI or Hoechst for nuclear counterstaining.[1]

-

Antifade mounting medium.[16]

-

Fluorescence microscope.

-

Protocol:

-

Seed HUVECs onto glass coverslips and culture until they form a confluent monolayer.

-

Treat cells with desired concentrations of this compound or vehicle for the specified time.

-

Rinse cells twice with PBS.[16]

-

Fix cells with Fixation Buffer for 15-20 minutes at room temperature.[1][14]

-

Wash cells three times with PBS.[14]

-

Permeabilize cells with Permeabilization Buffer for 10-15 minutes.[14][15]

-

Wash cells three times with PBS.

-

Block non-specific binding with Blocking Buffer for 30-60 minutes.[15]

-

Incubate with primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.[15][16]

-

Wash cells three times with PBS.[15]

-

Incubate with fluorescently-labeled secondary antibody and/or phalloidin conjugate (in the dark) for 1 hour at room temperature.[1][16]

-

Wash cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear stain.[16]

-

Visualize using a fluorescence microscope.

Endothelial Cell Permeability (Transwell) Assay

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing a quantitative measure of barrier function.[17][18]

-

Reagents & Materials:

-

Protocol:

-

Seed endothelial cells onto the Transwell insert membrane and culture until a confluent monolayer is formed (typically 2-4 days).[17][18]

-

Confirm monolayer integrity.

-

Treat the endothelial monolayer with this compound or vehicle by adding it to the upper chamber for the desired time.

-

After treatment, replace the medium in the upper chamber with medium containing the tracer molecule (e.g., FITC-Dextran).[20]

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Collect samples from the lower chamber.[18]

-

Quantify the amount of tracer that has passed through the monolayer by measuring the fluorescence or absorbance of the medium from the lower chamber using a plate reader.[17]

-

Permeability is expressed relative to a no-cell control and/or a vehicle-treated control.[18]

```dot

digraph "Logical_Relationship_Diagram" {

graph [fontname="Arial", fontsize=12, rankdir=TB];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];

edge [fontname="Arial", fontsize=9];

// Node styles

node [color="#202124"];

A [label="this compound (CA4P)\nAdministration", fillcolor="#FBBC05", fontcolor="#202124"];

B [label="Dephosphorylation to\nCombretastatin A4 (CA4)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="CA4 Binds to β-Tubulin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="Microtubule\nDepolymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="Cytoskeletal Collapse\n& Cell Rounding", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="Activation of\nRhoA/ROCK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="Increased\nActin-Myosin Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="Disruption of\nVE-Cadherin Junctions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

I [label="Formation of\nIntercellular Gaps", fillcolor="#EA4335", fontcolor="#FFFFFF"];

J [label="Increased Endothelial\nPermeability", fillcolor="#EA4335", fontcolor="#FFFFFF"];

K [label="Tumor Vascular Shutdown\n& Ischemic Necrosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges

A -> B [label="Cause"];

B -> C [label="Cause"];

C -> D [label="Cause"];

D -> E [label="Effect"];

D -> F [label="Effect"];

F -> G [label="Effect"];

E -> I [label="Contributes to"];

G -> I [label="Contributes to"];

H -> I [label="Contributes to"];

D -> H [label="Effect"];

I -> J [label="Cause"];

J -> K [label="Cause"];

}

References

- 1. benchchem.com [benchchem.com]

- 2. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tumor vascular targeting agent combretastatin A-4-phosphate induces reorganization of the actin cytoskeleton and early membrane blebbing in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]

- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vascular disrupting agents | amdbook.org [amdbook.org]

- 13. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 16. biotium.com [biotium.com]

- 17. cellbiologics.net [cellbiologics.net]

- 18. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endothelial paracellular permeability assay [protocols.io]

An In-depth Technical Guide to the Core Mechanism of Fosbretabulin (CA4P): Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosbretabulin, also known as Combretastatin (B1194345) A4-Phosphate (CA4P), is a potent, water-soluble prodrug of combretastatin A4 (CA4)[1][2]. It functions as a vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature[1][3]. The core mechanism of action is the inhibition of tubulin polymerization, leading to a cascade of events that culminates in rapid vascular shutdown and extensive tumor necrosis[1][4]. This document provides a detailed technical overview of this compound's mechanism, a compilation of key quantitative data, and protocols for essential experimental validation.

Core Mechanism of Action

The anti-tumor activity of this compound is a multi-step process initiated by its systemic administration and culminating in the ischemic death of tumor cells.

2.1 Prodrug Conversion and Cellular Uptake Following intravenous administration, the phosphate (B84403) group of this compound is rapidly hydrolyzed by ubiquitous endogenous phosphatases, converting the soluble prodrug into its highly active, lipophilic metabolite, combretastatin A4 (CA4)[5][6]. This conversion is crucial for its efficient diffusion across the cell membrane of target endothelial cells.

2.2 Tubulin Binding and Polymerization Inhibition CA4 is a potent inhibitor of microtubule dynamics[1]. It binds with high affinity to the colchicine-binding site on the β-subunit of the tubulin heterodimer[4][5][7]. This binding event sterically hinders the association of tubulin dimers, shifting the dynamic equilibrium of microtubules towards depolymerization[1][5]. The result is a net disassembly of the existing microtubule network, which is critical for maintaining cell structure, intracellular transport, and mitosis[6][8].

2.3 Selective Disruption of Tumor Vasculature A key feature of this compound is its selective effect on the immature, poorly organized vasculature characteristic of solid tumors[3][9]. Endothelial cells in these neovessels are more sensitive to cytoskeletal disruption compared to the stable, well-supported endothelial cells of normal tissues[1][3]. The depolymerization of microtubules in tumor endothelial cells triggers a rapid cascade of events:

-

Cytoskeletal Collapse: The loss of microtubule integrity leads to a profound change in endothelial cell morphology; the cells retract and become more spherical[9][10].

-

Signaling Pathway Disruption: CA4P has been shown to disrupt the vascular endothelial (VE)-cadherin/β-catenin/Akt signaling pathway. This interference with cell-cell adhesion junctions increases vascular permeability[7][11]. Activation of the Rho/Rho kinase (ROCK) pathway is also implicated in these morphological changes[12].

-

Vascular Collapse and Blood Flow Stasis: The combination of endothelial cell shape change, disruption of cell-cell junctions, and increased permeability leads to the physical occlusion of tumor capillaries and arterioles[3][9]. This causes a rapid and dramatic reduction in tumor blood flow, often within minutes to hours of administration, leading to severe hypoxia and nutrient deprivation in the tumor core[1][5].

-

Hemorrhagic Necrosis: The profound and sustained ischemia results in extensive cell death, primarily through necrosis, within the tumor mass[4][5]. A characteristic feature of VDA activity is a surviving rim of peripheral tumor tissue, which is supplied by more stable vasculature from adjacent normal tissue[5][13].

Quantitative Data Summary

The biological activity of this compound and its active metabolite CA4 has been quantified in numerous biochemical, cellular, and clinical studies.

Table 1: Biochemical and In Vitro Cellular Activity of Combretastatin A4 (CA4)

| Parameter | Value | Target / System | Reference(s) |

|---|---|---|---|

| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [5][14] |

| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Purified tubulin (cell-free assay) | [5][14] |

| Cytoskeletal Disruption Concentration | 1 mM (as CA4P) | Endothelial cells (in vitro, 30 min) | [14] |

| Mitotic Arrest Concentration (G2/M) | ≥ 7.5 nM (as CA4P) | Proliferating endothelial cells | [8] |

| HUVEC Proliferation Inhibition | Effective from 0.1 ng/mL | Human Umbilical Vein Endothelial Cells (HUVECs) |[15] |

Table 2: Preclinical In Vivo Efficacy of this compound (CA4P)

| Parameter | Value | Model System | Reference(s) |

|---|---|---|---|

| Tumor Blood Flow Reduction | 50-60% | Xenograft models (within 6 hours) | [3] |

| >95% | Animal studies (within 1 hour) | [16] | |

| ~100-fold | Experimental tumor models (within 6 hours) | [14] | |

| Functional Vascular Volume Loss | 90% | Xenograft models (within 6 hours) | [3] |

| 93% | Experimental tumor models (within 6 hours) | [14] | |

| Vascular Oxygen Saturation (%SO2) Decrease (Tumor Periphery) | From 49% to 18% | NSCLC tumors in mice (at 3 hours) | [4] |

| Vascular Oxygen Saturation (%SO2) Decrease (Tumor Core) | From 43% to 28% | NSCLC tumors in mice (at 3 hours) |[4] |

Table 3: Selected Clinical Trial Outcomes with this compound (CA4P)

| Trial / Cancer Type | Regimen | Key Outcome(s) | Reference(s) |

|---|---|---|---|

| Phase II / Anaplastic Thyroid Carcinoma (ATC) | CA4P Monotherapy | Median Survival: 4.7 months; 23% alive at 12 months | [3] |

| FACT Trial (Phase II/III) / ATC | CA4P + Carboplatin/Paclitaxel | Median Overall Survival: 5.2 months (vs. 4.0 months for control) | [17] |

| Phase II / Non-Small-Cell Lung Cancer (NSCLC) | CA4P + Carboplatin/Paclitaxel/Bevacizumab | Response Rate: 50% (vs. 32% for control) | [13][18][19] |

| Phase II / Recurrent Ovarian Cancer | CA4P + Bevacizumab | Median Progression-Free Survival (PFS): 7.3 months (vs. 4.8 months for Bevacizumab alone) | [13] |

| Phase I / Advanced Solid Tumors | CA4P Monotherapy | MTD established at 60-68 mg/m²; significant tumor perfusion changes observed |[10] |

Key Experimental Protocols

4.1 In Vitro Tubulin Polymerization Assay (Turbidimetric Method) This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) as microtubules form.

Methodology:

-

Reagent Preparation:

-

Tubulin: Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in General Tubulin Buffer (G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice to a final concentration of 2-4 mg/mL[5][20]. Keep on ice and use within one hour.

-

GTP Solution: Prepare a 10 mM stock solution of GTP in G-PEM buffer.

-

Test Compound: Prepare a stock solution of CA4 in DMSO. Create serial dilutions in G-PEM buffer to achieve final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

-

Assay Setup:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled, UV-transparent 96-well plate, add the tubulin solution to each well.

-

Add the test compound dilutions (e.g., CA4) or vehicle control (DMSO in G-PEM) to the appropriate wells. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

-

-

Initiation and Measurement:

-

Warm the plate to 37°C in a temperature-controlled spectrophotometer (plate reader).

-

Initiate polymerization by adding GTP to each well for a final concentration of 1 mM[21].

-

Immediately begin monitoring the change in absorbance (Optical Density) at 340-350 nm every 30-60 seconds for 60-90 minutes[21][22].

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

Determine the initial rate of polymerization (Vmax) from the slope of the linear phase and the maximum polymer mass from the plateau of the sigmoid curve.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

4.2 Cellular Microtubule Staining (Immunofluorescence) This protocol allows for the direct visualization of microtubule network disruption within cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Seed endothelial cells (e.g., HUVECs) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of CA4P (or CA4) and a vehicle control for a specified time (e.g., 30 minutes to 6 hours).

-

-

Fixation and Permeabilization:

-

Wash cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% formaldehyde (B43269) or paraformaldehyde in PBS for 15-30 minutes at room temperature[20].

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes to allow antibody entry[23].

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature[23].

-

Incubate with a primary antibody against α-tubulin or β-tubulin, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Compare the organized, filamentous microtubule network in control cells to the diffuse, depolymerized state in treated cells.

-

Conclusion

This compound (CA4P) is a clinically evaluated vascular-disrupting agent whose mechanism is firmly rooted in the inhibition of tubulin polymerization. By acting as a prodrug for the potent tubulin-binding agent combretastatin A4, it selectively targets the cytoskeleton of endothelial cells within the tumor neovasculature. This leads to rapid morphological changes, disruption of critical cell adhesion pathways, and ultimately, a catastrophic shutdown of tumor blood flow resulting in extensive ischemic necrosis. The quantitative data from biochemical, preclinical, and clinical studies consistently support this mechanism of action. The experimental protocols provided herein offer robust methods for further investigation and characterization of this compound and other novel tubulin-targeting agents. Understanding these core principles is essential for the continued development and strategic application of VDAs in oncology.

References

- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular disrupting agents | amdbook.org [amdbook.org]

- 10. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Fosbretabulin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin, a phosphate (B84403) prodrug of combretastatin (B1194345) A-4 (CA-4), is a potent vascular disrupting agent (VDA) that has garnered significant attention in oncology research.[1] Its unique mechanism of action, targeting the tumor vasculature rather than the cancer cells directly, offers a promising strategy for treating a variety of solid tumors.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

This compound itself is a water-soluble derivative of the natural product combretastatin A-4, which was originally isolated from the bark of the South African bush willow, Combretum caffrum.[2][4] In vivo, this compound is rapidly dephosphorylated to its active metabolite, CA-4.[1] CA-4 exerts its potent antitumor effects by binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[2][5] This disruption of the microtubule network in endothelial cells triggers a cascade of events, culminating in the collapse of the tumor's blood supply and subsequent necrotic cell death within the tumor core.[2][6]

The development of this compound derivatives has been driven by the need to improve upon the parent compound's pharmacological properties, such as aqueous solubility and metabolic stability, while retaining or enhancing its potent anti-vascular and cytotoxic activities.[7] This guide will explore the key structural modifications that influence the biological activity of these derivatives, providing a comprehensive resource for researchers in the field of anticancer drug development.

Core Mechanism of Action

The primary mechanism of action of this compound and its active form, CA-4, involves a multi-step process that ultimately leads to tumor necrosis.

-

Prodrug Activation: Following systemic administration, the water-soluble this compound is rapidly converted to the active, more lipophilic CA-4 by endogenous phosphatases.[2]

-

Tubulin Binding and Microtubule Destabilization: CA-4 binds with high affinity to the colchicine (B1669291) site on β-tubulin.[5] This binding inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network within endothelial cells.[2]

-

Disruption of Endothelial Cell Cytoskeleton: The disassembly of microtubules leads to profound changes in endothelial cell morphology, including cell rounding and membrane blebbing.

-

Vascular Endothelial (VE)-Cadherin Signaling Disruption: A critical consequence of microtubule disruption is the interference with the function of VE-cadherin, a key component of adherens junctions between endothelial cells.[6][8] This disruption of VE-cadherin signaling increases vascular permeability.[8]

-

Vascular Shutdown and Tumor Necrosis: The combination of altered endothelial cell shape and increased permeability leads to the collapse of the tumor vasculature, cutting off the blood supply to the tumor. This acute vascular shutdown results in extensive ischemic necrosis of the tumor tissue.[6]

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. Extensive SAR studies have identified several key features that are crucial for potent tubulin polymerization inhibition and cytotoxic activity.

The general structure of combretastatin A-4 consists of two aromatic rings (A and B) connected by a cis-stilbene (B147466) bridge.

-

The A-Ring: The 3,4,5-trimethoxyphenyl A-ring is a critical pharmacophore for high potency. Modifications to this ring generally lead to a decrease in activity.

-

The B-Ring: The substitution pattern on the B-ring is more tolerant to modifications. The 3'-hydroxy and 4'-methoxy substitution of CA-4 is optimal for activity. Replacing the 3'-hydroxyl group with an amino group can maintain or even improve activity.

-

The Ethylene Bridge: The cis (Z) configuration of the double bond is essential for high activity. The corresponding trans (E) isomer is significantly less potent. This is because the cis configuration orients the two aromatic rings in a spatial arrangement that is optimal for binding to the colchicine site on tubulin. To overcome the potential for in vivo isomerization to the less active trans form, various bioisosteric replacements for the double bond have been explored, including five-membered heterocycles like imidazoles.[9]

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro activity of various this compound derivatives and related combretastatin analogs against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | B-Ring Substitution | Cell Line | IC50 (µM) | Reference |

| Combretastatin A-4 (CA-4) | 3-OH, 4-OMe | HCT-116 | 0.02 | [7] |

| MCF-7 | 0.011 (median) | |||

| NCI-H460 | 0.0017 | [9] | ||

| HCT-15 | 0.003 | [9] | ||

| This compound (CA-4P) | 3-OPO3Na2, 4-OMe | - | (Prodrug) | [1] |

| Compound 9a | 3-CN, 4-OMe | HCT-116 | 0.02 | [7] |

| Compound 12a1 | 3-(piperazin-1-yl), 4-OMe | HCT-116 | >100 | [7] |

| Compound 8 | Carboxylic acid derivative | SW480 | 32.7 ± 5.9 | [10] |

| SW620 | 28.4 ± 6.2 | [10] | ||

| PC3 | 25.1 ± 4.8 | [10] | ||

| HepG2 | 29.3 ± 7.1 | [10] | ||

| MDA | 18.8 ± 3.5 | [10] | ||

| A549 | 20.5 ± 4.1 | [10] | ||

| HaCaT | 26.9 ± 5.3 | [10] | ||

| Compound 20 | Amide derivative | SW480 | 29.8 ± 6.4 | [10] |

| SW620 | 25.7 ± 5.1 | [10] | ||

| PC3 | 22.4 ± 4.3 | [10] | ||

| HepG2 | 26.9 ± 6.8 | [10] | ||

| MDA | 21.3 ± 4.9 | [10] | ||

| A549 | 23.6 ± 5.5 | [10] | ||

| HaCaT | 24.1 ± 4.7 | [10] |

| Compound | Bridge Modification | Cell Line | IC50 (nM) | Reference |

| Heterocycle-based analog 10 | 1,5-disubstituted imidazole (B134444) | NCI-H460 | 14 | [9] |

| HCT-15 | 19 | [9] | ||

| Heterocycle-based analog 9 | 1,5-disubstituted imidazole (des-methyl) | NCI-H460 | 350 | [9] |

| HCT-15 | 540 | [9] |

| Compound | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| Combretastatin A-4 (CA-4) | 1.2 - 2.4 | [5][9] |

| Heterocycle-based analog 10 | 1.8 | [9] |

| Heterocycle-based analog 9 | 71 | [9] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.[11][12][13][14][15][16][17][18]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)

-

Vehicle control (DMSO)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice. Keep tubulin on ice at all times.

-

Prepare Tubulin Polymerization Buffer (TPB) by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

-

Reconstitute lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Use within one hour.

-

Prepare serial dilutions of the test compound and controls at 10x the final desired concentration in TPB.

-

-

Assay Execution:

-

Pre-warm the microplate reader to 37°C.

-

Add 10 µL of the 10x working solutions of the test compound, positive control, and vehicle control to the appropriate wells of the pre-warmed 96-well plate.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin solution (3 mg/mL) to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

-

Plot the change in absorbance versus time for each concentration of the test compound and controls.

-

Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.[19][20][21][22][23][24][25][26][27]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate spectrophotometer capable of reading absorbance at 510-570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.

-

Incubate at 4°C for at least 1 hour.

-

-

Staining:

-

Wash the plates four times with slow-running tap water and allow them to air dry.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes.

-

Measure the absorbance at a wavelength between 510 nm and 570 nm.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(Mean OD of treated cells) / (Mean OD of control cells)] x 100.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[22]

-

In Vivo Hollow Fiber Assay

This assay provides an intermediate in vivo model to evaluate the efficacy of anticancer agents before moving to more complex and expensive xenograft models.[28][29][30][31][32]

Materials:

-

Human tumor cell lines

-

Hollow fibers (polyvinylidene fluoride, 500 kDa molecular weight cutoff)

-

Immunodeficient mice (e.g., nude or SCID)

-

Matrigel (optional)

-

Surgical instruments

-

Test compound formulation for in vivo administration

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Cell Encapsulation:

-

Harvest tumor cells and resuspend them at a high concentration in culture medium, with or without Matrigel.

-

Fill the hollow fibers with the cell suspension and seal the ends.

-

Incubate the fibers overnight in culture medium.

-

-

Implantation:

-

Surgically implant the hollow fibers into the peritoneal cavity or subcutaneous space of immunodeficient mice. Typically, multiple fibers with different cell lines can be implanted in each mouse.

-

-

Compound Administration:

-

After a recovery period, treat the mice with the test compound according to the desired dosing schedule and route of administration.

-

-

Fiber Retrieval and Analysis:

-

At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.

-

Transfer the fibers to a 96-well plate.

-

Assess the viability of the cells within the fibers using a suitable cell viability assay.

-

-

Data Analysis:

-

Compare the viability of cells from treated mice to that of cells from vehicle-treated control mice to determine the in vivo efficacy of the compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound disodium | C18H19Na2O8P | CID 6918309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. mdpi.com [mdpi.com]

- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. In vitro tubulin polymerization assay [bio-protocol.org]

- 15. In vitro tubulin polymerization assay [bio-protocol.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. benchchem.com [benchchem.com]

- 21. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SRB assay for measuring target cell killing [protocols.io]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tiarisbiosciences.com [tiarisbiosciences.com]

- 26. researchgate.net [researchgate.net]

- 27. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. ijpbs.com [ijpbs.com]

- 30. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

Preclinical Pharmacology of Fosbretabulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin, a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular disrupting agent (VDA) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.[1][2][3] Originally isolated from the bark of the South African bush willow, Combretum caffrum, its mechanism of action is centered on the acute and selective disruption of tumor vasculature, leading to extensive tumor necrosis.[1][2][4][5] This guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used to elucidate these characteristics.

Mechanism of Action

This compound's primary mode of action involves a multi-step process that culminates in the collapse of the tumor's blood supply.

1. Prodrug Activation: Following systemic administration, the phosphate (B84403) group of this compound is rapidly cleaved by ubiquitous endogenous phosphatases, converting the soluble prodrug into its active, lipophilic metabolite, combretastatin A4 (CA4).[1][2] This conversion is crucial for its uptake by endothelial cells.[1]

2. Tubulin Binding and Microtubule Depolymerization: CA4 binds with high affinity to the colchicine-binding site on β-tubulin, a key component of microtubules.[1] This interaction inhibits the polymerization of tubulin dimers, leading to a net disassembly of the microtubule network within endothelial cells.[1][2][6]

3. Endothelial Cell Shape Change and Vascular Disruption: The disruption of the microtubule cytoskeleton in endothelial cells triggers a cascade of events, including profound cell rounding and the formation of membrane blebs.[1][7] This leads to the breakdown of cell-cell junctions, particularly those mediated by VE-cadherin, and an increase in endothelial permeability.[1][4][7]

4. Vascular Collapse and Tumor Necrosis: The culmination of these cellular events is a rapid and selective shutdown of blood flow within the tumor.[1] This acute vascular disruption leads to extensive ischemic necrosis in the tumor core, while the better-supported vasculature of normal tissues is largely spared.[2][8]

Quantitative Preclinical Data

The preclinical activity of this compound and its active metabolite, CA4, has been quantified in various in vitro and in vivo studies.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Activity | |||

| Tubulin Polymerization IC50 (CA4) | 2.4 µM | Cell-free assay | [7] |

| Microtubule Reorganization EC50 (CA4) | 0.007 µM | Rat A10 cells | [7] |

| β-tubulin Binding Kd (CA4) | 0.4 µM | Cell-free assay | [7] |

| In Vivo Efficacy | |||

| Reduction in Vascular Volume | 93% | Experimental tumor models | [7] |

| Reduction in Tumor Blood Flow | ~100-fold | Murine tumor models | [7] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Test compound (Combretastatin A4) and vehicle control (DMSO)

-

Temperature-controlled 96-well spectrophotometer

Protocol:

-

On ice, prepare the tubulin solution by resuspending purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.

-

Add the test compound (CA4) or vehicle control to the designated wells of a 96-well plate.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to each well and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Capillary-like Structure Formation Assay (Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Basement membrane extract (e.g., Matrigel)

-

Endothelial cell growth medium

-

Test compound (this compound) and vehicle control

-

96-well plate

-

Microscope with imaging software

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle.

-

Seed the HUVECs onto the solidified basement membrane extract.

-

Incubate the plate at 37°C for a sufficient time to allow for tube formation (typically 6-18 hours).

-

Visualize the formation of capillary-like structures using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have revealed that this compound is rapidly converted to its active metabolite, CA4, with a short plasma half-life of approximately 30 minutes.[9] The metabolic profile of CA4 is complex, with multiple metabolites detected in plasma.[10]

| Parameter | Value | Species | Reference |

| Pharmacokinetics | |||

| CA4 Plasma Half-life | ~30 min | Human | [9] |

| CA4 Plasma AUC | 18.4 µg·h/mL | Mouse | [10] |

| CA4 Tumor AUC | 60.1 µg·h/mL | Mouse | [10] |

Signaling Pathway Disruption

This compound, through its active metabolite CA4, disrupts key signaling pathways in endothelial cells. The depolymerization of microtubules affects the localization and function of proteins involved in cell structure and adhesion. A critical pathway impacted is the VE-cadherin/β-catenin/Akt signaling pathway, which is essential for maintaining endothelial cell-cell junctions and survival.[4][7] Disruption of this pathway contributes to increased vascular permeability and the inhibition of endothelial cell migration and capillary tube formation.[4][7]

Conclusion

This compound is a potent vascular disrupting agent with a well-defined preclinical pharmacological profile. Its mechanism of action, centered on the inhibition of tubulin polymerization in endothelial cells, leads to rapid and selective tumor vascular collapse and subsequent necrosis. The quantitative data from in vitro and in vivo studies, along with a clear understanding of the affected signaling pathways, provide a strong rationale for its continued investigation in clinical settings, both as a monotherapy and in combination with other anticancer agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Dephosphorylation of Fosbretabulin: A Technical Guide to its Conversion to Combretastatin A-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin, also known as Combretastatin (B1194345) A-4 Phosphate (B84403) (CA4P), is a water-soluble prodrug designed to overcome the poor solubility of its potent anti-cancer metabolite, Combretastatin A-4 (CA4).[1][2][3] As a vascular-disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[2][4] The in vivo efficacy of this compound is critically dependent on its dephosphorylation to the active Combretastatin A-4. This technical guide provides an in-depth overview of this conversion, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Pharmacokinetics of this compound and Combretastatin A-4

The rapid in vivo conversion of this compound to Combretastatin A-4 is a hallmark of its pharmacokinetic profile. This biotransformation is mediated by endogenous, non-specific phosphatases.[3] The following tables summarize key pharmacokinetic parameters from both preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters in Mice

| Compound | Dose | Cmax (µM) | Tmax (h) | t½ (h) | AUC (µM·h) | Reference |

| This compound (CA4P) | 10 mg/kg IV | - | - | - | - | [5] |

| Combretastatin A-4 (CA4) | 25 mg/kg | - | - | - | 5.8 | [6] |

Table 2: Clinical Pharmacokinetic Parameters in Humans

| Compound | Dose (mg/m²) | Cmax (µM) | t½ (h) | AUC (µM·h) | Reference |

| This compound (CA4P) | 5 - 114 (IV) | - | ~0.5 | - | [6] |

| Combretastatin A-4 (CA4) | 5 (IV) | - | - | 0.169 | [6] |

| Combretastatin A-4 (CA4) | 68 (IV) | - | - | 2.33 | [6] |

| Combretastatin A-4 (CA4) | 114 (IV) | - | - | 3.29 | [6] |

Experimental Protocols

Quantification of this compound and Combretastatin A-4 by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its metabolite in biological matrices.[7]

1. Sample Preparation:

-

Matrix: Human or animal plasma/serum.

-

Procedure: Protein precipitation is a common and effective method.

-

To a small volume of plasma (e.g., 50 µL), add a larger volume of a cold organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 150 µL) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.[8]

-

2. Chromatographic Separation:

-

Column: A reverse-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to achieve optimal separation of the analytes.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's chemical properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentrations of the analytes in the unknown samples are then determined from this calibration curve.[9]

In Vivo Assessment of Vascular Disruption by Dynamic Contrast-Enhanced MRI (DCE-MRI)

DCE-MRI is a non-invasive imaging technique used to assess changes in tumor blood flow, vessel permeability, and the volume of the extravascular extracellular space after the administration of a contrast agent.[10][11]

1. Animal Model:

-

Tumor-bearing mice (e.g., with subcutaneous xenografts) are commonly used.

2. Imaging Protocol:

-

Anesthesia: The animal is anesthetized to prevent motion artifacts during imaging.

-

Baseline Imaging: A series of T1-weighted images are acquired before the injection of the contrast agent to establish a baseline signal intensity.

-

Contrast Agent Administration: A gadolinium-based contrast agent is administered intravenously as a bolus.

-

Dynamic Imaging: Immediately following the contrast agent injection, a rapid series of T1-weighted images are continuously acquired over a period of time (e.g., 5-10 minutes) to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tumor vasculature.[12]

3. Data Analysis:

-

Region of Interest (ROI) Selection: ROIs are drawn around the tumor tissue on the images.

-

Signal Intensity-Time Curve Generation: The average signal intensity within the ROI is measured for each time point, generating a signal intensity-time curve.

-

Pharmacokinetic Modeling: The signal intensity-time curve is converted to a contrast agent concentration-time curve. Pharmacokinetic models (e.g., the Tofts model) are then applied to these curves to extract quantitative parameters such as:

-

Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.

-

ve (extravascular extracellular volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

-

kep (rate constant): Describes the rate of contrast agent transfer from the extravascular extracellular space back to the plasma.

-

-

Interpretation: A significant decrease in Ktrans after this compound administration indicates a reduction in tumor blood flow and vascular shutdown.[11]

Mandatory Visualization

Metabolic Conversion of this compound

Caption: In vivo dephosphorylation of this compound to Combretastatin A-4.

Combretastatin A-4 Mechanism of Action: Disruption of VEGF/VEGFR-2 Signaling

Caption: Combretastatin A-4 inhibits VEGF-induced signaling in endothelial cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo study of this compound in mice.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a rapid and sensitive LC-MS/MS assay for the determination of combretastatin A4 phosphate, combretastatin A4 and combretastatin A4 glucuronide in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. s.mriquestions.com [s.mriquestions.com]

- 11. Dynamic Contrast Enhanced Magnetic Resonance Imaging in Oncology: Theory, Data Acquisition, Analysis, and Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]

The Colchicine-Binding Site of β-Tubulin: A Comprehensive Technical Guide to the Interaction with Fosbretabulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin, a phosphate (B84403) prodrug of combretabulin A-4 (CA-4), is a potent vascular-disrupting agent that has garnered significant interest in oncology research.[1][2] Its mechanism of action is primarily centered on the disruption of microtubule dynamics in endothelial cells, leading to a rapid collapse of tumor vasculature and subsequent necrotic cell death.[1][3] This technical guide provides an in-depth exploration of the binding of this compound's active metabolite, CA-4, to its specific site on β-tubulin, detailing the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the downstream cellular consequences.

This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active form, combretastatin (B1194345) A-4.[4][5] CA-4 is a powerful inhibitor of tubulin polymerization, binding with high affinity to the colchicine-binding site on β-tubulin.[4][6] This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules, shifting the equilibrium towards depolymerization and leading to a net disassembly of the microtubule network.[3][4] This disruption of the cytoskeleton is particularly effective in rapidly proliferating endothelial cells of the tumor neovasculature.[1]

Quantitative Data on this compound (Combretastatin A-4) and Tubulin Interaction

The interaction between combretastatin A-4 and β-tubulin has been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative parameters.

| Parameter | Value | Target/System | Reference |

| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [4][7] |

| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Tubulin (cell-free assay) | [4][7] |

| Antiproliferative Activity (IC50) | 0.0045 µM | Human SKOV3 cells | [7] |

| Antiproliferative Activity (IC50) | 0.0047 µM | Human HeLa cells | [7] |

Mechanism of Action: From Prodrug to Microtubule Disruption

The mechanism of action of this compound can be visualized as a multi-step process, beginning with its systemic administration and culminating in the disruption of the tumor vasculature.

Caption: Logical workflow from drug administration to cellular effects.

Experimental Protocols

The characterization of this compound's interaction with tubulin and its cellular effects relies on a variety of well-established experimental protocols.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.[4][8]

Reagents & Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Glycerol

-

Combretastatin A-4 (CA-4) and vehicle control (DMSO)

-

Temperature-controlled 96-well spectrophotometer with a 340 nm filter

Protocol:

-

On ice, prepare the tubulin solution by resuspending purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.[4]

-

Prepare serial dilutions of CA-4 in G-PEM buffer.

-

In a pre-warmed 96-well plate, add the CA-4 dilutions or vehicle control.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[4]

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the microtubule network within cells, revealing the disruptive effects of compounds like CA-4.[4]

Reagents & Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

Glass coverslips in a 24-well plate

-

This compound (CA-4P) solution

-

Fixation Buffer: 4% formaldehyde (B43269) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS

-

Primary anti-α-tubulin antibody

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Seed HUVECs onto glass coverslips and allow them to adhere overnight.

-

Treat cells with various concentrations of CA-4P or vehicle for a defined period (e.g., 4 hours).

-

Fix the cells with Fixation Buffer.

-

Permeabilize the cells with Permeabilization Buffer.

-

Block non-specific antibody binding with Blocking Buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescent secondary antibody and DAPI.

-

Mount the coverslips onto slides and visualize using a fluorescence microscope.[4]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key process in angiogenesis.

Reagents & Materials:

-

HUVECs or other endothelial cells

-

Basement membrane extract (e.g., Matrigel)

-

Endothelial cell growth medium

-

This compound (CA-4P) and vehicle

-

96-well plate

-

Microscope with imaging software

Protocol:

-

Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify at 37°C.[4]

-

Harvest endothelial cells and resuspend them in medium containing the desired concentrations of CA-4P or vehicle.

-

Seed the cells onto the prepared matrix.

-

Incubate for a period sufficient for tube formation (e.g., 6-18 hours).

-

Image the wells using a microscope.

-

Quantify tube formation by measuring parameters such as total tube length and number of junctions.[4]

Signaling Pathways Affected by this compound-Induced Microtubule Disruption

The disruption of the microtubule network by CA-4 has profound effects on intracellular signaling, particularly in endothelial cells. This leads to changes in cell shape, loss of cell-cell adhesion, and ultimately, apoptosis.

Caption: Signaling cascade initiated by CA-4 in endothelial cells.

Conclusion

This compound, through its active metabolite combretastatin A-4, represents a highly potent and specific inhibitor of tubulin polymerization. Its interaction with the colchicine-binding site on β-tubulin is well-characterized, with quantitative data supporting its high affinity and inhibitory activity. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other tubulin-targeting agents. A thorough understanding of its mechanism of action at the molecular and cellular levels is crucial for the rational design of next-generation vascular-disrupting agents and for optimizing their clinical application in the treatment of cancer.

References

- 1. A Phase II Trial of this compound in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Fosbretabulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin, also known as combretastatin (B1194345) A4-phosphate (CA4P), is a water-soluble prodrug of combretastatin A4 (CA4), a natural stilbenoid phenol (B47542) originally isolated from the bark of the South African bush willow tree, Combretum caffrum.[1] It is a potent vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature, leading to a rapid reduction in tumor blood flow and subsequent central necrosis.[1][2] This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Cellular Uptake and Metabolism

This compound is administered as a prodrug to enhance its solubility and systemic delivery.[2] The core of its activity relies on its conversion to the active metabolite, combretastatin A4 (CA4).

Prodrug Activation

Upon administration, the phosphate (B84403) group of this compound is rapidly cleaved by ubiquitous endogenous alkaline phosphatases present in the plasma and on the surface of endothelial cells.[3] This dephosphorylation process converts the water-soluble this compound into the highly lipophilic and cytotoxic CA4.

Cellular Entry

The active metabolite, CA4, readily diffuses across the cell membrane of endothelial cells due to its increased lipophilicity. While the precise transporters involved in its uptake have not been fully elucidated, its rapid action on the endothelial cytoskeleton suggests efficient and direct entry into the target cells.

Intracellular Metabolism

The primary metabolic pathway for CA4 following its formation is glucuronidation, leading to the formation of CA4 glucuronide (CA4G).[4][5] This process is a common detoxification pathway that increases the water solubility of the compound, facilitating its excretion. Studies have also suggested a more complex metabolic profile for combretastatins, with the potential for the formation of other metabolites.[6]

Mechanism of Action

The primary molecular target of CA4 is the tubulin protein, a fundamental component of the eukaryotic cytoskeleton.[7] The disruption of the microtubule network in endothelial cells triggers a cascade of events leading to vascular collapse.

Tubulin Binding and Depolymerization

CA4 binds to the colchicine-binding site on β-tubulin with high affinity (Kd of 0.4 μM in a cell-free assay).[7] This binding inhibits the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization. The resulting collapse of the microtubule cytoskeleton leads to profound changes in endothelial cell morphology.[7]

Downstream Signaling and Cellular Effects

The depolymerization of microtubules initiates several downstream signaling pathways that collectively contribute to the vascular-disrupting effects of this compound.

Disruption of the microtubule network leads to the activation of the Rho/Rho-kinase (ROCK) signaling pathway.[7][8] This activation promotes the formation of actin stress fibers and membrane blebbing, causing the normally flattened endothelial cells to become spherical.[7][9] This change in cell shape increases the permeability of the endothelial monolayer.[7]

CA4P has been shown to disrupt the cell-cell adhesion mediated by vascular endothelial (VE)-cadherin.[1][10] This is achieved through the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining the integrity of endothelial cell junctions.[1][11] The loss of cell-cell contact further contributes to increased vascular permeability and the collapse of the tumor vasculature.[9]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its active metabolite, CA4.

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Binding | |||

| Kd for β-tubulin | 0.4 µM | Cell-free assay | [7] |

| Tubulin Polymerization | |||

| IC50 | 2.4 µM | Cell-free assay | [7] |

| IC50 | 0.9 µM | B16 melanoma cells | [12] |

| IC50 | 2-3 µM | Colon-26 adenocarcinoma | [12] |

| Cell Proliferation | |||

| IC50 | 0.0047 µM | HeLa cells | [7] |

| IC50 | 2.9 µM | B16 melanoma cells | [12] |

| Effective Concentration | 5-10 nM | HUVECs (FGF-2 or VEGF-A stimulated) | [1] |

| Vascular Effects | |||

| Reduction in Tumor Blood Flow | 50-60% within 6 hours | Xenograft models | [10] |